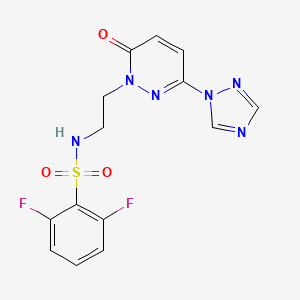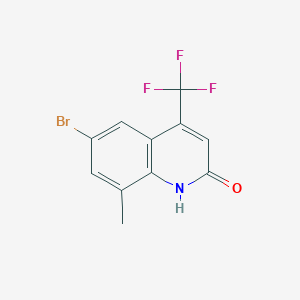
6-Bromo-8-methyl-4-(trifluoromethyl)quinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-Bromo-8-methyl-4-(trifluoromethyl)quinolin-2(1H)-one is a useful research compound. Its molecular formula is C11H7BrF3NO and its molecular weight is 306.082. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Antimalarial Applications
6-Bromo-8-methyl-4-(trifluoromethyl)quinolin-2(1H)-one and its derivatives have been extensively studied for their antimicrobial and antimalarial properties. Research indicates that these compounds exhibit significant activity against various microorganisms and are effective in targeting Plasmodium falciparum, a parasite responsible for malaria (Parthasaradhi et al., 2015). Another study synthesizing triazole derivatives from this compound also highlights their potential as antimicrobial agents (Holla et al., 2005).
Inhibitors of Steroid 5alpha Reductases
Compounds derived from 6-bromo-2-methoxyquinoline, a closely related chemical, have been identified as inhibitors of steroid 5alpha reductases. The activity and selectivity of these inhibitors depend on the heterocycle features and the size of the N,N-dialkylamide substituent (Baston et al., 2000).
Synthesis and Chemical Studies
Studies have also focused on the synthesis and chemical properties of this compound. One research outlined a method for synthesizing 6-bromoquinolin-2(1H)-one via the Knorr synthesis, providing insights into the reaction conditions and chemical structure of the compound (Wlodarczyk et al., 2011).
Photo-luminescence and Magnetic Properties
Research on lanthanide complexes involving 8-hydroxyquinoline derivatives, closely related to 6-bromoquinolin-2(1H)-one, shows interesting photo-luminescence and slow magnetic relaxation properties. These properties have potential applications in materials science and photophysics (Chu et al., 2018).
Palladium-Catalyzed Reactions
The compound has also been a subject in studies involving palladium-catalyzed reactions. These studies aim at functionalizing quinolin-4(1H)-ones, a group that includes 6-bromoquinolin-2(1H)-one, for creating chemically diverse 4-quinolones (Mugnaini et al., 2011).
Steric Effects and Chemical Reactions
Research exploring the steric effects and reactivity of the trifluoromethyl group in compounds like 6-bromoquinolin-2(1H)-one provides insights into the structural intricacies and chemical behavior of such compounds (Schlosser et al., 2006).
Properties
IUPAC Name |
6-bromo-8-methyl-4-(trifluoromethyl)-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrF3NO/c1-5-2-6(12)3-7-8(11(13,14)15)4-9(17)16-10(5)7/h2-4H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWMITHZXPDYPGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1NC(=O)C=C2C(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
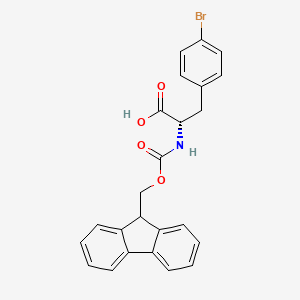
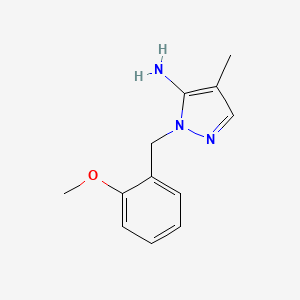
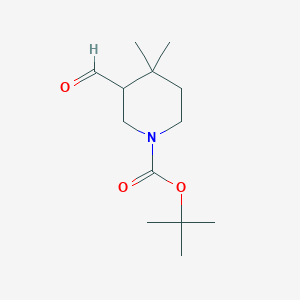
![(E)-3-(Furan-2-yl)-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]prop-2-enamide](/img/structure/B3006364.png)
![N-(2,3,4,4a,5,10b-hexahydropyrano[3,2-c]quinolin-6-yl)propanamide](/img/structure/B3006365.png)
![5-amino-1-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-N-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3006369.png)

![3-cyclopentyl-7-[(2,5-difluorobenzyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3006373.png)
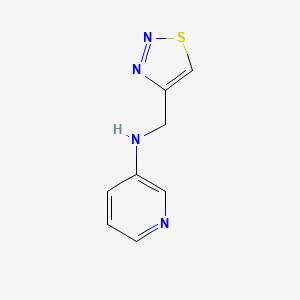

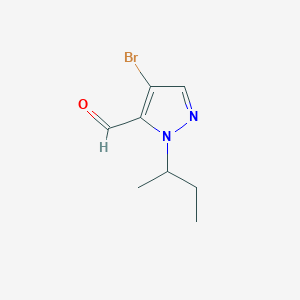
![4-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]benzaldehyde](/img/structure/B3006378.png)
![(E)-4-(Dimethylamino)-N-[1-[4-(2-oxo-1,3-oxazinan-3-yl)phenyl]ethyl]but-2-enamide](/img/structure/B3006379.png)
